Cas no 2866334-27-0 (2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2) )

2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2) is a chemically synthesized compound featuring a pyridinediamine core substituted with a 3-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. The trifluoromethyl group contributes to increased lipophilicity and potential bioactivity, while the diamine structure allows for further functionalization. This compound is particularly valuable in medicinal chemistry as a building block for drug development, especially in targeting selective receptors or enzymes. Its well-defined structure and purity ensure reproducibility in synthetic pathways, supporting rigorous experimental studies.
2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2)  structure
2866334-27-0 structure
商品名:2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2)
CAS番号:2866334-27-0
MF:C12H12Cl2F3N3
メガワット:326.144990921021
CID:5562910

2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2) 化学的及び物理的性質

名前と識別子

    • 2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2)
    • インチ: 1S/C12H10F3N3.2ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;;/h1-7H,16H2,(H,17,18);2*1H
    • InChIKey: MMZAPFDKCZMWDL-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(C1C=C(NC2C=CC(N)=CN=2)C=CC=1)(F)F.Cl

2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39874916-0.05g
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
0.05g
$149.0 2023-07-07
Enamine
EN300-39874916-0.5g
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
0.5g
$501.0 2023-07-07
1PlusChem
1P027VWA-100mg
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
100mg
$326.00 2024-05-06
1PlusChem
1P027VWA-500mg
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
500mg
$682.00 2024-05-06
1PlusChem
1P027VWA-250mg
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
250mg
$452.00 2024-05-06
1PlusChem
1P027VWA-2.5g
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
2.5g
$1620.00 2024-05-06
Aaron
AR027W4M-50mg
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
50mg
$230.00 2025-02-15
Aaron
AR027W4M-1g
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
1g
$908.00 2025-02-15
Aaron
AR027W4M-100mg
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
100mg
$329.00 2025-02-15
1PlusChem
1P027VWA-5g
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride
2866334-27-0 95%
5g
$2364.00 2024-05-06

2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2) 関連文献

2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:2) に関する追加情報

Compound CAS No 2866334-27-0: 2,5-Pyridinediamine, N2-[3-(trifluoromethyl)phenyl]-, Hydrochloride (1:2)

The compound CAS No 2866334-27-0, also known as N2-[3-(trifluoromethyl)phenyl]-2,5-pyridinediamine hydrochloride (1:2), is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a pyridine ring with two amine groups and a trifluoromethyl-substituted phenyl group. The hydrochloride salt form (1:2) indicates a specific stoichiometric ratio of the compound to hydrochloric acid, which is crucial for its stability and solubility properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced catalytic systems and optimized reaction conditions. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for applications in drug discovery, materials science, and catalysis. Researchers have demonstrated that the compound exhibits remarkable bioactivity in preclinical studies, particularly in modulating key cellular pathways associated with neurodegenerative diseases and cancer.

The structural integrity of N2-[3-(trifluoromethyl)phenyl]-2,5-pyridinediamine hydrochloride is further enhanced by its hydrochloride salt form, which ensures optimal solubility in aqueous media. This feature is particularly advantageous for pharmacological studies, where precise dosing and delivery are critical. Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in coordination chemistry and catalysis.

From a materials science perspective, the compound's electronic properties make it a promising candidate for organic electronics applications. Recent studies have explored its potential as a building block for advanced materials such as conductive polymers and semiconductors. Its ability to undergo controlled redox reactions under mild conditions has further underscored its versatility in diverse chemical systems.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and subsequent acid-mediated protonation to form the hydrochloride salt. The reaction sequence typically begins with the preparation of 2,5-pyridinediamine derivatives, followed by selective substitution at the nitrogen atom with the trifluoromethyl-substituted phenyl group. This approach ensures high yield and excellent purity of the final product.

Recent research has also focused on understanding the photophysical properties of this compound. Studies have revealed that it exhibits strong fluorescence emission under UV irradiation, making it a potential candidate for sensing applications. The incorporation of the trifluoromethyl group significantly enhances the compound's fluorescence quantum yield, enabling its use in detecting trace amounts of analytes in complex matrices.

Furthermore, computational studies have provided valuable insights into the molecular interactions governing the compound's stability and reactivity. Density functional theory (DFT) calculations have revealed that the trifluoromethyl group induces significant electron-withdrawing effects on the pyridine ring, thereby modulating its reactivity towards electrophilic substitution reactions.

In conclusion, CAS No 2866334-27-0 represents a cutting-edge chemical entity with multifaceted applications across various scientific domains. Its unique structure, combined with advanced synthetic methodologies and promising bioactivity profiles, positions it as a key player in future research and development efforts.

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